molecular formula C17H33BF4N2 B598845 (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate CAS No. 1204324-20-8

(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate

Cat. No. B598845
M. Wt: 352.269
InChI Key: PNSSZFUCSZDSDY-WHWUUVKISA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H33BF4N2 . Unfortunately, the specific structural details or 3D conformation are not provided in the searched resources. For a detailed molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the searched resources. It’s likely that this compound, given its structure, could participate in a variety of organic reactions, particularly as a ligand in catalysis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.262 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the searched resources .

Scientific Research Applications

  • Facile Synthetic Route to Enantiopure Unsymmetric cis-2,5-Disubstituted Pyrrolidines : This study outlines a synthetic route for creating enantiopure pyrrolidines, which are valuable in medicinal chemistry and organic synthesis (Wang et al., 2007).

  • Enantioselective Biotransformations in Organic Synthesis : The paper discusses the use of pyrrolidine derivatives in biocatalytic processes, showcasing their utility in creating enantiomerically pure compounds which are crucial in pharmaceutical synthesis (Chen et al., 2012).

  • Synthesis of Dioxanes with C2 Symmetry : A study focused on synthesizing C2-symmetrical dioxanes using chiral pyrrolidine compounds. These findings are significant for creating complex molecular architectures in organic chemistry (Concellón et al., 2008).

  • Palladium-Catalyzed Asymmetric Allylic Alkylation : This research explores the use of pyrrolidine derivatives as ligands in palladium-catalyzed reactions, a critical method in asymmetric synthesis, which is a cornerstone of modern pharmaceutical development (Farrell et al., 2002).

  • New Alkaloids from Ants : A study that identified new compounds, including pyrrolidine derivatives, from ants, showing the chemical diversity and potential biological activity of these compounds (Francke et al., 1995).

properties

IUPAC Name

(2R,5R)-1-[[(2R,5R)-2,5-diethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diethylpyrrolidine;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N2.BF4/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4;2-1(3,4)5/h13-17H,5-12H2,1-4H3;/q+1;-1/t14-,15-,16-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSSZFUCSZDSDY-WHWUUVKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC[C@@H]1CC[C@H](N1C=[N+]2[C@@H](CC[C@H]2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate

CAS RN

1204324-21-9
Record name Pyrrolidinium, 1-[[(2R,5R)-2,5-diethyl-1-pyrrolidinyl]methylene]-2,5-diethyl-, (2R,5R)-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204324-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
1
Citations
SM George - Headquarters: Strem Chemicals, Inc., 2011 - chempure.in
There has been a dramatic growth in the field of atomic layer deposition (ALD) over the past 10 years [1]. Some of this ALD development has been driven by the needs of the …
Number of citations: 1 chempure.in

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